molecular formula C19H18N4O3 B4649026 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

Cat. No. B4649026
M. Wt: 350.4 g/mol
InChI Key: HXCZDGRRHVCWAS-UHFFFAOYSA-N
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Description

4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is a chemical compound that belongs to the class of 1,3,4-oxadiazoles. This class of compounds has been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide typically involves starting from basic organic components such as acetic acid, trimethoxybenzene, and benzoyl chlorides. These components undergo a series of chemical reactions to form the desired oxadiazole compounds, which are then evaluated for various activities such as anticancer potential (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide, is characterized by the presence of the 1,3,4-oxadiazole ring. This structure is often determined using techniques such as X-ray crystallography, as seen in studies of similar compounds (Viterbo et al., 1980).

Chemical Reactions and Properties

Oxadiazole derivatives, including 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide, can undergo various chemical reactions, such as with Schiff bases and KMnO4 oxidation, leading to the formation of new compounds (Reddy et al., 1986). These reactions are significant for the development of novel derivatives with potential biological activities.

Physical Properties Analysis

The physical properties of oxadiazole derivatives are often characterized by their crystal structure, as seen in the analysis of similar compounds. X-ray diffraction studies provide insights into the crystalline nature and molecular arrangement of these compounds (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide, like other oxadiazole derivatives, include reactivity with various chemical agents, stability under different conditions, and the potential for forming various derivatives with diverse biological activities (Bohle & Perepichka, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action could involve binding to a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific safety data, it’s important to handle this compound with caution .

Future Directions

The future research directions for this compound could include studying its potential applications, optimizing its synthesis, and investigating its mechanism of action. It could also involve exploring its physical and chemical properties in more detail .

properties

IUPAC Name

4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-4-2-3-5-15(12)19-22-17(26-23-19)11-10-16(24)21-14-8-6-13(7-9-14)18(20)25/h2-9H,10-11H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCZDGRRHVCWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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